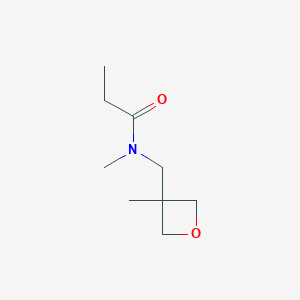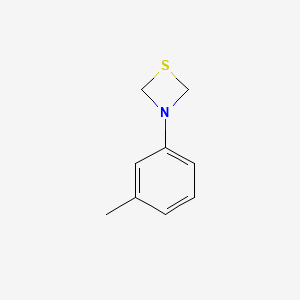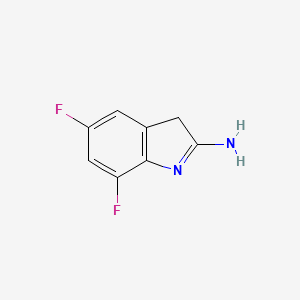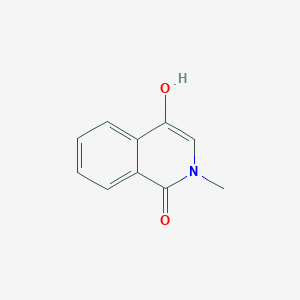
N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide is an organic compound that features a propionamide group attached to a 3-methyloxetane ring via a methyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide typically involves the following steps:
Formation of 3-methyloxetan-3-ylmethylamine: This intermediate can be synthesized by reacting 3-methyloxetan-3-ylmethanol with methylamine under basic conditions.
Acylation Reaction: The intermediate is then acylated using propionyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the oxetane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the specific conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or oxetanes.
Applications De Recherche Scientifique
N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel polymers or materials with specific properties.
Biological Studies: It can be used as a probe to study biochemical pathways or as a ligand in binding studies.
Mécanisme D'action
The mechanism of action of N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-1-(3-methyloxetan-3-yl)methanamine
- 1-(4-methoxyphenyl)-N-methyl-N-((3-methyloxetan-3-yl)methyl)methanamine
Uniqueness
N-Methyl-N-((3-methyloxetan-3-yl)methyl)propionamide is unique due to the presence of both the oxetane ring and the propionamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
N-methyl-N-[(3-methyloxetan-3-yl)methyl]propanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-8(11)10(3)5-9(2)6-12-7-9/h4-7H2,1-3H3 |
Clé InChI |
RNWKVXFMSMNNIA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C)CC1(COC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11916504.png)

![6-Butoxy-2-azaspiro[3.3]heptane](/img/structure/B11916524.png)






![(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B11916581.png)


![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)

